molecular formula C23H22FN5O2S B2799442 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one CAS No. 1115941-14-4

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2799442
CAS No.: 1115941-14-4
M. Wt: 451.52
InChI Key: VWTIOXRHMPXJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a unique combination of fluorinated pyrimidoindole and methoxyphenyl piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The starting materials often include 8-fluoro-5H-pyrimido[5,4-b]indole and 4-(4-methoxyphenyl)piperazine. The key steps in the synthesis may involve:

    Thioether Formation: The reaction between 8-fluoro-5H-pyrimido[5,4-b]indole and a suitable thiol reagent under basic conditions to form the thioether linkage.

    Amide Bond Formation: Coupling the thioether intermediate with 4-(4-methoxyphenyl)piperazine using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atom on the pyrimidoindole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidoindole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: Its unique structure may be exploited in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated pyrimidoindole moiety could play a crucial role in binding interactions, while the methoxyphenyl piperazine part may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    8-fluoro-5H-pyrimido[5,4-b]indole derivatives: These compounds share the core pyrimidoindole structure but may differ in their substituents.

    4-(4-methoxyphenyl)piperazine derivatives: These compounds share the piperazine moiety but may have different substituents on the aromatic ring.

Uniqueness

2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is unique due to the combination of its fluorinated pyrimidoindole and methoxyphenyl piperazine moieties, which may confer distinct biological and chemical properties not observed in similar compounds.

Properties

IUPAC Name

2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2S/c1-31-17-5-3-16(4-6-17)28-8-10-29(11-9-28)20(30)13-32-23-22-21(25-14-26-23)18-12-15(24)2-7-19(18)27-22/h2-7,12,14,27H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTIOXRHMPXJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.